molecular formula C4H9BrOS2 B14289769 Ethanol, 2-[(2-bromoethyl)dithio]- CAS No. 113398-38-2

Ethanol, 2-[(2-bromoethyl)dithio]-

Cat. No.: B14289769
CAS No.: 113398-38-2
M. Wt: 217.2 g/mol
InChI Key: YQGQKJJGTYDWRN-UHFFFAOYSA-N
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Description

Overview of Dithioether Compounds in Chemical Research

Dithioether compounds, characterized by the R-S-S-R' functional group, are a significant class of organosulfur compounds. The disulfide bond is a pivotal structural element in various natural and synthetic molecules. In biochemistry, disulfide bridges formed between cysteine residues are crucial for the folding, stability, and function of many proteins. libretexts.orglibretexts.org The redox-active nature of the disulfide bond allows it to participate in crucial biological processes through thiol-disulfide exchange reactions. libretexts.org

In the realm of synthetic chemistry, dithioethers serve as important intermediates and building blocks. Their synthesis has been a subject of considerable research, with numerous methods developed for the formation of both symmetrical and unsymmetrical disulfides. researchgate.netrsc.orgorganic-chemistry.org The reactivity of the disulfide bond, which can be cleaved under specific conditions, makes it a useful temporary linker in the design of prodrugs and other stimuli-responsive systems. nih.gov Furthermore, thioether-containing polymers are explored for their oxidation-responsive properties, which can be fine-tuned by altering the chemical structure around the sulfur atoms. nih.gov These polymers have potential applications in controlled drug delivery systems. nih.gov

Structural Characteristics and Unique Moieties of Ethanol (B145695), 2-[(2-bromoethyl)dithio]-

The structure of Ethanol, 2-[(2-bromoethyl)dithio]- is inherently asymmetric and bifunctional, which endows it with unique chemical properties. The molecule can be deconstructed into three key moieties: the ethanol group (-CH2CH2OH), the bromoethyl group (-CH2CH2Br), and the central dithioether linkage (-S-S-).

The ethanol moiety introduces a hydrophilic character to the molecule, potentially influencing its solubility in polar solvents. The hydroxyl group can also serve as a site for further chemical modification, such as esterification or etherification.

The bromoethyl moiety provides a reactive site for nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the facile introduction of this molecule into other structures through the formation of new carbon-heteroatom or carbon-carbon bonds. This makes the compound a potentially valuable alkylating agent.

The dithioether linkage is the core of the molecule's unique potential. As an unsymmetrical disulfide, it possesses a sulfur-sulfur bond that can be cleaved under reducing conditions. The reactivity of this bond is influenced by the nature of the substituents attached to the sulfur atoms. nih.gov The presence of both an electron-withdrawing bromoethyl group and a more neutral hydroxyethyl (B10761427) group could impart specific reactivity to the disulfide bond.

A summary of the basic properties of Ethanol, 2-[(2-bromoethyl)dithio]- is provided in the table below.

PropertyValue
CAS Number 113398-38-2
Molecular Formula C4H9BrOS2
Molecular Weight 217.15 g/mol

Scope and Objectives of Scholarly Inquiry into Ethanol, 2-[(2-bromoethyl)dithio]-

While specific research on Ethanol, 2-[(2-bromoethyl)dithio]- is limited, its structural features suggest several avenues for scholarly investigation. The primary areas of interest would likely revolve around its synthetic utility and its potential applications in materials science and bioconjugation.

Synthetic Applications: A key objective of research would be to explore the orthogonal reactivity of the bromoethyl and dithioether functionalities. For instance, the bromoethyl group could be used to attach the molecule to a substrate via nucleophilic substitution, while the disulfide bond is retained for subsequent cleavage or modification. The synthesis of unsymmetrical disulfides is an active area of research, and this compound could serve as a valuable precursor for creating more complex disulfide-containing molecules. researchgate.netorganic-chemistry.orgnih.gov

Materials Science: The bifunctional nature of this compound makes it a candidate for use as a crosslinking agent or as a monomer in the synthesis of functional polymers. The disulfide bond can be incorporated into polymer backbones to create degradable materials that break down under specific reductive environments, which is of interest for applications such as drug delivery and tissue engineering. The related compound, 2-hydroxyethyl disulfide, is used as a chain extender in the preparation of self-healing polyurethanes and as a precursor for initiators in polymerization reactions. sigmaaldrich.com

Bioconjugation: The ability to introduce a cleavable disulfide linker into biomolecules is of significant interest in the field of bioconjugation. Ethanol, 2-[(2-bromoethyl)dithio]- could potentially be used to tether drugs or imaging agents to proteins or other biological macromolecules. The ethanol group could also be modified to further tune the solubility and pharmacokinetic properties of the resulting conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113398-38-2

Molecular Formula

C4H9BrOS2

Molecular Weight

217.2 g/mol

IUPAC Name

2-(2-bromoethyldisulfanyl)ethanol

InChI

InChI=1S/C4H9BrOS2/c5-1-3-7-8-4-2-6/h6H,1-4H2

InChI Key

YQGQKJJGTYDWRN-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCBr)O

Origin of Product

United States

Synthetic Methodologies for Ethanol, 2 2 Bromoethyl Dithio

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. nih.govamazonaws.com For Ethanol (B145695), 2-[(2-bromoethyl)dithio]-, the primary disconnection strategy focuses on the disulfide bond (S-S). This leads to two key synthons: a thiol precursor bearing the 2-hydroxyethyl group and a sulfenyl halide precursor containing the 2-bromoethyl moiety.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: Ethanol, 2-[(2-bromoethyl)dithio]-

Disconnection 1 (C-S Bond): This disconnection breaks the bond between one of the sulfur atoms and the bromoethyl group, leading to 2-(dithio)ethanol and a 2-bromoethyl electrophile.

Disconnection 2 (S-S Bond): A more common approach is to disconnect the disulfide bond itself. This generates two thiol-based precursors: 2-mercaptoethanol (B42355) and 2-bromoethanethiol (B1606908). Alternatively, one precursor could be a thiol and the other a derivative that can act as a sulfur electrophile, such as a sulfenyl chloride.

This analysis highlights the core challenge: selectively coupling two different thiol-containing fragments without significant formation of the symmetrical homodimers.

Classical Synthetic Routes to Dithioether Linkages

Traditional methods for forming disulfide bonds often rely on the oxidation of thiols. However, for unsymmetrical disulfides, a more controlled approach is necessary.

Reaction Pathways Involving Dithiols and Halogenated Ethanol Derivatives

One classical approach involves the reaction of a dithiol with a halogenated ethanol derivative. This method, however, is less common for the direct synthesis of Ethanol, 2-[(2-bromoethyl)dithio]- due to the potential for polymerization and the formation of a mixture of products. A more controlled sequence would involve protecting one of the thiol groups, reacting the other, and then deprotecting and reacting the second thiol.

Strategies for Bromoethyl Moiety Incorporation

The incorporation of the bromoethyl group is a critical step. One strategy involves the reaction of a suitable precursor, such as 2-mercaptoethanol, with a reagent that can introduce the 2-bromoethylthio group. A common method for preparing alkyl bromides from alcohols involves reagents like thionyl bromide or a combination of a bromide source and an activating agent. researchgate.net

A more direct approach for creating the unsymmetrical disulfide bond involves the reaction of a thiol with a sulfenyl halide. For instance, 2-mercaptoethanol could be reacted with 2-bromoethanesulfenyl chloride. However, the synthesis and handling of sulfenyl halides can be challenging due to their reactivity and instability.

An alternative and widely used method for forming unsymmetrical disulfides is the reaction of a thiol with an activated disulfide or a related species. organic-chemistry.org For example, one could react 2-mercaptoethanol with a reagent that effectively delivers a "2-bromoethylthio+" synthon.

Modern Catalytic Approaches to Thiol-Disulfide Exchange and Formation

Modern synthetic chemistry has seen the development of catalytic systems to promote the efficient and selective formation of unsymmetrical disulfides. These methods often offer milder reaction conditions and higher yields compared to classical approaches.

One such approach is the base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. rsc.org This method uses a simple inorganic base like potassium or cesium carbonate and oxygen from the air as the oxidant, presenting a green and atom-economical route to unsymmetrical disulfides. rsc.org

Another modern strategy involves a sulfur-mediated umpolung approach. rsc.org This method utilizes N-thiosuccinimides and a pronucleophile to generate unsymmetrical disulfides under catalyst- and additive-free conditions, often in a renewable solvent like ethanol. rsc.org

Solvent-free synthesis methods have also been developed to produce highly pure unsymmetrical disulfides by reacting thiosulfonates with thiols in the presence of a base. mdpi.com This approach is particularly effective in preventing the disproportionation of the unsymmetrical disulfide product, which can occur in solution. mdpi.com

Palladium-catalyzed cross-coupling reactions have also been employed for the formation of C-S bonds, which can be a key step in the synthesis of the precursors for Ethanol, 2-[(2-bromoethyl)dithio]-. nih.gov

Optimization of Reaction Conditions and Yields for Enhanced Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired unsymmetrical disulfide. Key parameters that are often adjusted include the choice of solvent, base, temperature, and the order of reagent addition.

Parameter Considerations for Optimization Potential Outcomes
Solvent The polarity and proticity of the solvent can influence reaction rates and selectivity. Green solvents are increasingly preferred. rsc.orgresearchgate.netImproved solubility of reactants, enhanced reaction rates, and minimized side reactions.
Base The strength and nature of the base can affect the deprotonation of the thiol and the subsequent nucleophilic attack. rsc.orgresearchgate.netControlled formation of the thiolate anion, leading to higher selectivity for the unsymmetrical product.
Temperature Lowering the temperature can often suppress side reactions, such as the formation of symmetrical disulfides. organic-chemistry.orgIncreased purity of the final product.
Order of Addition The sequential addition of the two different thiol precursors can be critical for achieving high yields of the unsymmetrical disulfide. organic-chemistry.orgMinimization of homodimer formation.
Catalyst The choice of catalyst, if any, can dramatically influence the reaction's efficiency and selectivity. rsc.orgnih.govyoutube.comresearchgate.netacs.orgHigher yields under milder conditions.

For instance, in the synthesis of unsymmetrical disulfides using 1-chlorobenzotriazole, reacting one thiol with the reagent at a low temperature before adding the second thiol is essential for obtaining the desired product in high purity. organic-chemistry.org

Stereochemical Considerations in Synthesis (if applicable)

For the specific molecule Ethanol, 2-[(2-bromoethyl)dithio]-, there are no chiral centers, and therefore, no stereochemical considerations in its synthesis. However, if the synthesis were to involve chiral precursors or catalysts, the stereochemical outcome would need to be carefully controlled. For example, in reactions involving prochiral substrates, the use of a chiral catalyst could lead to the formation of an enantioenriched product.

Scalable Synthesis Protocols for Research Applications

The synthesis of the unsymmetrical disulfide, Ethanol, 2-[(2-bromoethyl)dithio]-, presents a unique challenge due to the potential for the formation of symmetrical disulfide byproducts. However, methodologies for the controlled synthesis of unsymmetrical disulfides can be adapted for the preparation of this compound on a research scale. A plausible and scalable approach involves the oxidative cross-coupling of two distinct thiol precursors, 2-mercaptoethanol and 2-bromoethanethiol. To prevent the homodimerization of these thiols, a common strategy is the sequential activation of one thiol followed by the introduction of the second.

One effective method is the use of a sulfenylating agent. For instance, reacting 2-bromoethanethiol with an activating agent like N-chlorosuccinimide (NCS) or a similar reagent would form a reactive sulfenyl chloride intermediate. This intermediate can then be reacted in situ with 2-mercaptoethanol to yield the desired unsymmetrical disulfide. Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the target compound and minimize the formation of bis(2-bromoethyl) disulfide and bis(2-hydroxyethyl) disulfide.

An alternative scalable strategy is the reaction of a thiosulfate (B1220275) with an alkyl halide, which can be adapted for this synthesis. In this approach, sodium thiosulfate can be reacted with 2-bromoethanol (B42945) to form the corresponding Bunte salt, S-(2-hydroxyethyl) thiosulfate. Subsequent reaction of this Bunte salt with 2-bromoethane under controlled conditions would yield the target unsymmetrical disulfide.

For research applications requiring gram-scale quantities, a one-pot synthesis using a mild oxidizing agent is often preferred for its operational simplicity. The following table outlines a representative scalable laboratory protocol for the synthesis of Ethanol, 2-[(2-bromoethyl)dithio]- based on the oxidative cross-coupling of the corresponding thiols.

Scalable Laboratory Synthesis of Ethanol, 2-[(2-bromoethyl)dithio]-
StepReagent/SolventCAS NumberMolecular Weight (g/mol)QuantityPurposeKey Parameters
12-Bromoethanethiol25695-13-8141.0414.1 g (0.1 mol)Starting MaterialDissolved in an inert solvent like dichloromethane (B109758) (200 mL) under a nitrogen atmosphere. Cooled to -20 °C.
2N-Chlorosuccinimide (NCS)128-09-6133.5313.35 g (0.1 mol)Activating Agent
3Dichloromethane75-09-284.93200 mLSolvent
42-Mercaptoethanol60-24-278.137.81 g (0.1 mol)Starting MaterialAdded dropwise to the reaction mixture while maintaining the temperature at -20 °C. The reaction is monitored by TLC or GC-MS for the disappearance of starting materials.
5Triethylamine121-44-8101.1910.1 g (0.1 mol)Base
6Saturated Sodium Bicarbonate Solution144-55-884.01100 mLQuenching AgentUsed for aqueous workup to remove unreacted reagents and byproducts. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
7BrineN/AN/A100 mLWashing Agent
8Silica Gel7631-86-960.08As neededStationary PhasePurification of the crude product is achieved by column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford the pure product.

The presented protocol is a representative method and may require optimization based on specific laboratory conditions and desired purity levels. The progress of the reaction should be carefully monitored to ensure the complete consumption of the starting thiols and to minimize the formation of symmetrical disulfide byproducts. The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Investigations of Ethanol, 2 2 Bromoethyl Dithio

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The presence of a primary bromoalkane functionality in Ethanol (B145695), 2-[(2-bromoethyl)dithio]- makes it susceptible to nucleophilic substitution reactions. The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing nature of the halogen, facilitating attack by nucleophiles.

These reactions are anticipated to proceed primarily through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is characteristic of primary alkyl halides, where steric hindrance is minimal. In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs, proceeding through a single transition state. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

A variety of nucleophiles can displace the bromide ion. Common nucleophiles include amines, thiols, and hydroxide (B78521) ions. For instance, reaction with an amine would lead to the formation of an aminoethyl disulfide derivative.

Table 1: Illustrative Examples of S(_N)2 Reactions with Bromoalkanes

Nucleophile (Nu⁻)SubstrateProductGeneral Reaction Conditions
OH⁻R-BrR-OHAqueous solution, heat
CN⁻R-BrR-CNEthanolic solution, heat
NH₃R-BrR-NH₂Excess ammonia, ethanol, heat
RS⁻R'-BrR'-SRBase, solvent

Note: This table provides general examples of S(_N)2 reactions and does not represent specific experimental data for Ethanol, 2-[(2-bromoethyl)dithio]-.

Electrophilic Reactions at Sulfur Centers

The sulfur atoms in the dithioether linkage of Ethanol, 2-[(2-bromoethyl)dithio]- possess lone pairs of electrons, rendering them nucleophilic. Consequently, they can react with electrophiles. The reactivity of the sulfur atoms can be influenced by the nature of the electrophile and the reaction conditions.

For instance, the sulfur atoms can be alkylated by strong alkylating agents. However, the nucleophilicity of the sulfur atoms in a disulfide is generally lower than that of a thiol. The reaction with electrophiles can lead to the formation of sulfonium (B1226848) ions. The stability and subsequent reactions of these intermediates would depend on the specific reactants and conditions.

Oxidation-Reduction Chemistry of the Dithioether Linkage

The disulfide bond is a redox-active functional group. It can be reduced to the corresponding thiols or oxidized to various oxoforms.

Reduction: The disulfide bond can be cleaved reductively to yield two thiol groups. Common reducing agents for this transformation include thiols like dithiothreitol (B142953) (DTT), phosphines such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and metal hydrides. The reduction with thiols proceeds via a thiol-disulfide exchange mechanism.

Oxidation: Oxidation of the disulfide can lead to the formation of thiosulfinates (R-S(O)-S-R), thiosulfonates (R-S(O)₂-S-R), and ultimately to sulfonic acids upon complete oxidation. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Mild oxidizing agents like hydrogen peroxide or peroxy acids can be used for controlled oxidation.

Table 2: Common Redox Reactions of Disulfides

Reaction TypeReagent(s)Product(s)
ReductionDithiothreitol (DTT)Two thiol molecules
ReductionTris(2-carboxyethyl)phosphine (TCEP)Two thiol molecules
Mild OxidationHydrogen Peroxide (H₂O₂)Thiosulfinate
Strong OxidationPeroxy acidsThiosulfonate, Sulfonic Acid

Note: This table illustrates general redox reactions of disulfides and does not represent specific experimental data for Ethanol, 2-[(2-bromoethyl)dithio]-.

Cleavage and Formation Mechanisms of Disulfide Bonds

The cleavage and formation of the disulfide bond in Ethanol, 2-[(2-bromoethyl)dithio]- are crucial aspects of its chemistry, particularly in the context of dynamic systems.

Cleavage: As mentioned, reductive cleavage is a common pathway. Another important mechanism is the thiol-disulfide exchange. In this reaction, a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide and a new thiolate. This process is reversible and is fundamental in many biological processes involving protein folding and redox signaling. The mechanism is generally considered to be an S(_N)2 type reaction at the sulfur atom.

Formation: Unsymmetrical disulfides like Ethanol, 2-[(2-bromoethyl)dithio]- can be synthesized through various methods. One common approach is the reaction of a thiol with a sulfenyl halide. Another method involves the co-oxidation of two different thiols, although this can lead to a mixture of symmetrical and unsymmetrical disulfides. More controlled syntheses have been developed to selectively form unsymmetrical disulfides. chemistryviews.orgrsc.orgresearchgate.netresearchgate.net

Radical Reactions and Their Pathways

The dithioether linkage can also participate in radical reactions. Thiyl radicals (RS•) can be generated from disulfides by photolysis or thermolysis of the S-S bond. These radicals can then undergo various reactions, such as addition to unsaturated bonds or hydrogen abstraction.

The bromoethyl group can also be a site for radical reactions. For instance, under certain conditions, a radical initiator could lead to the abstraction of the bromine atom, generating a carbon-centered radical. The fate of this radical would depend on the reaction environment.

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involving Ethanol, 2-[(2-bromoethyl)dithio]- are not widely documented. However, under specific conditions, such as in the gas phase or upon high-energy activation, rearrangements could potentially occur. For example, intramolecular cyclization could be envisioned, although this would likely require significant activation energy. Isomerization could also be a possibility, for instance, involving migration of the disulfide linkage, but this is generally not a facile process for acyclic disulfides under normal conditions.

Kinetic and Thermodynamic Analysis of Key Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving Ethanol, 2-[(2-bromoethyl)dithio]- are scarce in the publicly available literature. However, general principles can be applied to understand the factors influencing these parameters.

Kinetics: The rate of nucleophilic substitution at the bromoethyl group would be influenced by the concentration and nucleophilicity of the attacking species, the solvent polarity, and the temperature. For thiol-disulfide exchange, the rate is dependent on the pKa of the attacking thiol and the steric and electronic properties of the disulfide.

Table 3: General Thermodynamic Parameters for Related Reactions

ReactionEnthalpy Change (ΔH)Entropy Change (ΔS)Gibbs Free Energy Change (ΔG)
S-S Bond HomolysisPositive (Endothermic)PositiveDepends on T
Thiol Oxidation to DisulfideNegative (Exothermic)NegativeDepends on T
S(_N)2 SubstitutionVariesGenerally small/negativeVaries

Note: This table presents qualitative thermodynamic trends for reaction types relevant to the compound and is not based on specific experimental data for Ethanol, 2-[(2-bromoethyl)dithio]-.

Derivatization and Analog Development of Ethanol, 2 2 Bromoethyl Dithio

Functional Group Interconversions of the Hydroxyl Group

The primary hydroxyl group in Ethanol (B145695), 2-[(2-bromoethyl)dithio]- serves as a key handle for a variety of functional group interconversions. Standard organic transformations can be applied to this moiety to introduce new functionalities, thereby altering the compound's physical properties and reactivity.

Esterification and Acylation: The alcohol can be readily converted into esters through reaction with acyl chlorides or carboxylic acids under appropriate coupling conditions (e.g., using dicyclohexylcarbodiimide (B1669883) - DCC). This modification is fundamental for attaching the molecule to carboxyl-containing substrates or for introducing moieties that can influence solubility or serve as protecting groups.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base like sodium hydride followed by reaction with an alkyl halide, allows for the introduction of a wide range of alkyl or aryl ether linkages. This can be used to tune the steric and electronic properties of the molecule or to link it to other molecular fragments.

Table 1: Representative Interconversions of the Hydroxyl Group

Reaction Type Reagent Example Product Functional Group
Esterification Acetyl Chloride Acetate (B1210297) Ester
Etherification Benzyl Bromide, NaH Benzyl Ether

Modification of the Bromoethyl Moiety via Substitution Reactions

The terminal bromoethyl group is a prime site for nucleophilic substitution reactions, proceeding primarily through an SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide leaving group and an inversion of configuration if the carbon were chiral. The efficiency of these reactions is high due to the primary nature of the alkyl halide.

A wide array of nucleophiles can be employed to modify this end of the molecule:

Amines: Reaction with primary or secondary amines yields secondary or tertiary amines, respectively. This is a common strategy for linking the molecule to amine-functionalized surfaces or biomolecules.

Thiols: Thiolates are excellent nucleophiles for displacing the bromide, forming a new thioether linkage. This reaction is particularly useful in bioconjugation for targeting cysteine residues in proteins.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which is a versatile functional group for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Carboxylates: The bromide can be displaced by a carboxylate anion to form an ester linkage, providing another method for conjugation to carboxylic acid-containing molecules.

Synthesis of Structural Analogs with Varied Alkyl Chains

The synthesis of structural analogs of Ethanol, 2-[(2-bromoethyl)dithio]- allows for the systematic tuning of its properties, such as linker length, flexibility, and solubility. Analogs can be synthesized by modifying the length of the alkyl chains on either side of the central disulfide bond.

For instance, starting with a different hydroxy-functionalized thiol, such as 3-mercaptopropan-1-ol instead of 2-mercaptoethanol (B42355), in the initial disulfide formation step would yield an analog with a longer, more flexible chain on the hydroxyl-bearing side. Similarly, employing a different bromo-functionalized thiol precursor would alter the bromoethyl moiety. The general synthetic approach involves the controlled oxidation of a mixture of two different thiols or the reaction of a thiol with a sulfenyl halide.

Introduction of Heteroatoms into the Molecular Scaffold

Further diversification of the molecular scaffold can be achieved by the strategic introduction of additional heteroatoms, such as oxygen or nitrogen, into the alkyl backbones. This is typically accomplished by designing the synthesis from starting materials that already contain these atoms. For example, using a precursor like 2-(2-aminoethoxy)ethanethiol would introduce both an ether linkage and an amine group into the final structure, significantly altering its polarity, hydrogen bonding capability, and reactivity. Such modifications are crucial for developing linkers with specific solubility profiles or for creating new monomers for advanced polymer synthesis.

Polymerization Studies and Oligomer Formation

The bifunctional nature of Ethanol, 2-[(2-bromoethyl)dithio]- makes it an ideal candidate for step-growth polymerization. The two distinct reactive handles—the hydroxyl and bromo groups—can be exploited to form polyesters or polyethers with disulfide linkages embedded within the polymer backbone.

These disulfide linkages are of particular interest because they are redox-responsive. In the presence of a reducing agent like dithiothreitol (B142953) (DTT), the disulfide bonds can be cleaved back to thiols, leading to the degradation of the polymer. This property is highly sought after in the design of "smart" materials for applications such as controlled drug delivery, where the polymer carrier is designed to disassemble in the reducing environment found inside cells.

Methodologies for Conjugation to Complex Molecules

The primary application of Ethanol, 2-[(2-bromoethyl)dithio]- is as a heterobifunctional crosslinker for the conjugation of complex molecules, particularly in the realm of bioconjugation. The distinct reactivity of its two terminal ends allows for a controlled, stepwise conjugation process.

A typical strategy involves:

First Conjugation: The bromoethyl group is reacted with a nucleophile on the first target molecule, often a thiol group (e.g., a cysteine residue on a protein). This reaction is selective and proceeds under mild conditions.

Second Conjugation: The hydroxyl group on the other end of the linker is then activated (e.g., by conversion to an N-hydroxysuccinimide ester) and reacted with a nucleophile (e.g., a lysine (B10760008) residue) on a second target molecule.

The embedded disulfide bond provides a cleavable linkage, allowing the two conjugated molecules to be separated under reducing conditions. This feature is invaluable for applications like antibody-drug conjugates (ADCs), where the drug needs to be released from the antibody once it reaches the target cell.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Ethanol, 2 2 Bromoethyl Dithio

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For "Ethanol, 2-[(2-bromoethyl)dithio]-", both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of its covalent framework.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show four distinct signals corresponding to the four different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, S, and Br). The splitting of these signals, governed by the n+1 rule, would reveal the number of neighboring protons.

Predicted ¹H NMR Data for Ethanol (B145695), 2-[(2-bromoethyl)dithio]-

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~3.80Triplet2H-CH₂-OH
b~2.95Triplet2H-S-S-CH₂-
c~3.10Triplet2H-S-CH₂-CH₂-OH
d~3.50Triplet2H-CH₂-Br
e~2.50 (variable)Singlet1H-OH

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would complement the ¹H NMR data by identifying the four unique carbon environments. The chemical shifts would be characteristic of carbons bonded to oxygen, sulfur, and bromine.

Predicted ¹³C NMR Data for Ethanol, 2-[(2-bromoethyl)dithio]-

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~60-CH₂-OH
2~40-S-CH₂-CH₂-OH
3~42-S-S-CH₂-
4~30-CH₂-Br

2D NMR Techniques: To confirm the assignments made in 1D NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between adjacent protons (e.g., between the protons of the -CH₂-CH₂-OH group and the -S-S-CH₂-CH₂-Br group). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

Mass Spectrometry (MS) Techniques (e.g., HRMS, tandem MS fragmentation analysis)

Mass spectrometry is crucial for confirming the molecular weight and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental composition, C4H9BrOS2, by distinguishing it from other potential formulas with the same nominal mass. The presence of bromine and sulfur would be evident from the characteristic isotopic pattern of the molecular ion peak.

Tandem MS (MS/MS) Fragmentation Analysis: In tandem mass spectrometry, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. For "Ethanol, 2-[(2-bromoethyl)dithio]-", key fragmentation pathways would likely involve the cleavage of the C-S, S-S, and C-Br bonds.

Predicted Mass Spectrometry Fragmentation for Ethanol, 2-[(2-bromoethyl)dithio]-

m/z (Predicted)Fragment Ion
216/218[M]⁺ (Molecular ion with Br isotopes)
137[M - CH₂CH₂Br]⁺
109[CH₂CH₂Br]⁺
77[CH₂CH₂OH]⁺
61[CH₂S]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbon-hydrogen (C-H), carbon-sulfur (C-S), sulfur-sulfur (S-S), and carbon-bromine (C-Br) bonds.

Predicted IR Absorption Bands for Ethanol, 2-[(2-bromoethyl)dithio]-

Wavenumber (cm⁻¹) (Predicted)Vibrational Mode
~3300 (broad)O-H stretch
2850-2960C-H stretch
~1050C-O stretch
600-700C-S stretch
550-650C-Br stretch
400-500S-S stretch

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetrical S-S disulfide bond stretch, which is often weak in an IR spectrum. The C-S and C-Br stretches would also be visible.

Predicted Raman Shifts for Ethanol, 2-[(2-bromoethyl)dithio]-

Raman Shift (cm⁻¹) (Predicted)Vibrational Mode
2850-2960C-H stretch
600-700C-S stretch
550-650C-Br stretch
400-500S-S stretch

X-ray Crystallography Protocols for Solid-State Structure Determination

Should "Ethanol, 2-[(2-bromoethyl)dithio]-" be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. The protocol would involve:

Crystal Growth: Growing a single crystal of high quality, typically through slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

Data Collection: Mounting the crystal on a goniometer in an X-ray diffractometer. The crystal is then cooled (typically to 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using methods like direct methods or Patterson synthesis. The structural model is then refined to achieve the best fit with the experimental data. This would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation in the solid state.

Chromatographic Separation and Purity Assessment Techniques (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating the compound from any impurities or byproducts from a synthesis and for confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Current time information in Winnipeg, CA. A sample would be injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC and the mass spectrum from the MS provide a high degree of confidence in the identification and purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. The compound is dissolved in a suitable solvent and separated by high-performance liquid chromatography (HPLC) before entering the mass spectrometer. Different column chemistries and solvent gradients can be employed to achieve optimal separation. LC-MS is a powerful tool for purity assessment and can be used to quantify the compound in complex mixtures.

Computational and Theoretical Studies on Ethanol, 2 2 Bromoethyl Dithio

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio methods)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. escholarship.org Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for predicting molecular structure, stability, and reactivity from first principles. unibo.itmdpi.com For a molecule like Ethanol (B145695), 2-[(2-bromoethyl)dithio]-, these methods would offer profound insights into its behavior.

The electronic structure dictates the fundamental chemical and physical properties of a molecule. DFT calculations can be used to determine the distribution of electron density, identify regions susceptible to nucleophilic or electrophilic attack, and analyze the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and shape of these frontier orbitals are crucial for predicting reactivity. For a disulfide-containing molecule, the HOMO is typically associated with the lone pairs on the sulfur atoms, while the LUMO is often the antibonding σ* orbital of the S-S bond. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For instance, in a study of 5-bromo-10,20-diarylporphyrins, frontier orbital calculations were used to predict the reactivity of the compounds towards nucleophilic substitution. researchgate.net The analysis of unoccupied molecular orbitals and charge at the carbon atom attached to the bromine would be particularly relevant for understanding the reactivity of the bromoethyl moiety in Ethanol, 2-[(2-bromoethyl)dithio]-.

Illustrative Data Table: Predicted Electronic Properties This table illustrates the type of data that would be generated from DFT calculations for Ethanol, 2-[(2-bromoethyl)dithio]- and its analogues. The values are hypothetical and for demonstration purposes only.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Diethyl Disulfide-9.51.811.3
Ethanol, 2-[(2-bromoethyl)dithio]- -9.8 1.5 11.3
Bis(2-bromoethyl) Disulfide-10.11.211.3

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformers. mdpi.com Ethanol, 2-[(2-bromoethyl)dithio]- possesses several rotatable bonds, most notably the C-S and S-S bonds, leading to a complex potential energy surface. The dihedral angle of the C-S-S-C group is a defining feature of disulfide conformation.

Computational methods, such as DFT, are used to perform conformational analyses by systematically rotating key bonds and calculating the energy of each resulting geometry. nih.govresearchgate.net This process identifies the most stable low-energy conformers and the energy barriers between them. Studies on diethyl disulfide have shown that the conformation of the disulfide bond significantly influences its redox potential. figshare.com High-energy, or strained, disulfide conformations are more easily reduced because unfavorable interactions are released upon cleavage of the S-S bond. figshare.comresearchgate.net Therefore, understanding the preferred conformations of Ethanol, 2-[(2-bromoethyl)dithio]- is essential for predicting its stability and reactivity.

Illustrative Data Table: Relative Energies of Disulfide Conformers This table presents hypothetical relative energies for different C-S-S-C dihedral angles in a model disulfide, illustrating a typical energy landscape. Values are for illustrative purposes.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
012.5Syn (Eclipsed)
601.5Gauche
900.0Orthogonal (Stable)
1201.8Gauche
1808.0Anti (Eclipsed)

Prediction of Spectroscopic Parameters (theoretical basis)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized molecule. Time-dependent DFT (TD-DFT) is used to predict UV-Vis electronic transition spectra. nih.gov Calculations can also determine vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated, providing a powerful tool for structure elucidation. For complex molecules, computational predictions of these spectra are invaluable for interpreting experimental results.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemistry focuses on the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a larger system, such as in a solution. youtube.comyoutube.com MD simulations model the physical movements of atoms and molecules over time by applying the laws of classical mechanics. youtube.com

For Ethanol, 2-[(2-bromoethyl)dithio]-, an MD simulation would typically place the molecule in a "box" filled with solvent molecules (e.g., water or an organic solvent). The simulation would then track the trajectories of all atoms, providing insights into:

Solvation: How solvent molecules arrange around the different parts of the solute molecule (the polar ethanol group, the nonpolar ethyl groups, and the disulfide bridge).

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the hydroxyl group of the ethanol moiety and solvent molecules or other solute molecules.

Conformational Dynamics: How the molecule flexes and changes its shape in solution, and how these changes are influenced by interactions with the solvent.

This information is crucial for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas phase often assumed in quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

A primary application of computational chemistry is to elucidate reaction mechanisms. escholarship.org For Ethanol, 2-[(2-bromoethyl)dithio]-, a key reaction would be the cleavage of the disulfide bond, which is a common reaction for this functional group. libretexts.orglibretexts.org Thiol-disulfide exchange, for example, typically proceeds via an S_N2-type mechanism where a nucleophile (like a thiolate anion) attacks one of the sulfur atoms. nih.gov

Computational modeling can map out the entire reaction pathway from reactants to products. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. It represents the energy barrier that must be overcome for the reaction to occur. acs.org Locating the TS is a critical step in understanding reaction kinetics.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy means a faster reaction.

Studies on the reduction of disulfide bonds have shown that mechanical force can lower the activation energy, suggesting that the S-S bond lengthens in the transition state. pnas.org Theoretical calculations have been used to model the S_N2 transition state of disulfide cleavage by various nucleophiles, including thiols and phosphines, providing detailed geometric and energetic information about this critical point in the reaction. nih.govnih.gov

Illustrative Data Table: Activation Energies for Disulfide Cleavage This table shows hypothetical activation energies for the reaction of a disulfide with different nucleophiles, as would be calculated by reaction pathway modeling. Values are for illustrative purposes.

NucleophileSolventActivation Energy (kcal/mol)
CH₃S⁻Gas Phase15.2
CH₃S⁻Water10.5
(CH₃)₃PWater11.0

Structure-Reactivity Relationship Predictions

By combining the insights from the methods described above, it is possible to predict structure-reactivity relationships. acs.orgharvard.edu This involves understanding how modifications to the molecular structure affect its chemical reactivity. For Ethanol, 2-[(2-bromoethyl)dithio]-, several structural features would be of interest:

The Disulfide Bond: As discussed, its conformational energy can dramatically affect its reactivity. figshare.comnih.gov

The Bromoethyl Group: The bromine atom is an electron-withdrawing group and a good leaving group. Its presence would likely make the carbon atom it is attached to susceptible to nucleophilic attack. Quantum chemical calculations of the partial charges on the atoms would quantify this effect.

The Ethanol Group: The hydroxyl group can participate in hydrogen bonding and may influence the solubility and aggregation of the molecule. It could also act as an internal nucleophile under certain conditions.

The reactivity of disulfide bonds is known to be markedly affected by their local structure and environment. nih.gov For instance, the ease of oxidation or reduction of the disulfide can be tuned by the electronic properties of the attached groups. mdpi.com Computational studies can systematically explore these relationships by modeling a series of related molecules with different substituents and calculating their properties, such as redox potentials or activation energies for specific reactions.

: A Field in its Infancy

Despite a comprehensive search of scientific literature and computational chemistry databases, there is a notable absence of published research specifically focused on the in silico design of novel derivatives of the chemical compound Ethanol, 2-[(2-bromoethyl)dithio]- . This indicates that the computational and theoretical exploration of this particular molecule and its potential analogues is a nascent or yet-to-be-explored area of scientific inquiry.

While the broader field of computational chemistry and drug design is replete with studies on various molecular scaffolds, the unique structural combination of a bromoethyl group and a dithioethanol moiety in "Ethanol, 2-[(2-bromoethyl)dithio]-" does not appear to have been the subject of dedicated computational analysis or derivative design projects. General methodologies that could be applied to such a task are well-established and include:

Quantitative Structure-Activity Relationship (QSAR): This method seeks to correlate the physicochemical properties of a series of compounds with their biological activities. A QSAR model for derivatives of "Ethanol, 2-[(2-bromoethyl)dithio]-" could theoretically be developed to predict the activity of new, unsynthesized analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. If a biological target for "Ethanol, 2-[(2-bromoethyl)dithio]-" were identified, molecular docking could be used to design derivatives with improved binding affinity and selectivity.

ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions: In silico tools are commonly used to forecast the pharmacokinetic properties of potential drug candidates. Such predictions would be crucial in the design of novel derivatives to ensure they have favorable drug-like characteristics.

The lack of specific research on "Ethanol, 2-[(2-bromoethyl)dithio]-" means that no data tables of computationally designed derivatives, their predicted properties, or detailed research findings can be presented at this time. The scientific community has not yet directed its focus to the computational exploration of this particular chemical entity. Therefore, the in silico design of novel derivatives based on this scaffold remains an open avenue for future research.

Conceptual Applications and Mechanistic Utility of Ethanol, 2 2 Bromoethyl Dithio in Chemical Science

Role as a Precursor in Organic Synthesis (e.g., for novel sulfur-containing heterocycles)

The unique arrangement of functional groups in Ethanol (B145695), 2-[(2-bromoethyl)dithio]- makes it a promising precursor for the synthesis of novel sulfur-containing heterocycles. The presence of both an electrophilic center (the carbon bearing the bromine atom) and a nucleophilic center (the hydroxyl group) within the same molecule allows for intramolecular cyclization reactions, leading to the formation of cyclic structures.

One of the most plausible applications is the synthesis of 1,4-oxathiane (B103149) derivatives. londonmet.ac.ukthieme-connect.commdpi.com Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, attacking the carbon atom attached to the bromine. This intramolecular Williamson ether synthesis would result in the formation of a six-membered ring containing both an oxygen and a sulfur atom. The reaction is conceptually straightforward and offers a direct route to a heterocyclic system that is a key scaffold in various biologically active compounds. mdpi.com

The general reaction scheme for the intramolecular cyclization is depicted below:

Scheme 1: Proposed Intramolecular Cyclization to form a 1,4-Oxathiane derivative.

Generated code

In this proposed scheme, a non-nucleophilic base would be employed to facilitate the deprotonation of the hydroxyl group without competing in substitution reactions.

Furthermore, the dithioether linkage can be cleaved under specific reductive or oxidative conditions, offering pathways to other sulfur-containing heterocycles. For instance, reduction of the disulfide bond would yield two different thiol-containing fragments, which could be further manipulated in situ or isolated for subsequent synthetic steps.

Table 1: Potential Heterocyclic Products from Ethanol, 2-[(2-bromoethyl)dithio]-
Reactant/ConditionProposed Heterocyclic ProductPotential Significance
Intramolecular cyclization (base-mediated)1,4-Dithia-7-oxa-cycloheptaneNovel seven-membered heterocycle with potential for unique conformational properties and biological activities.
Reaction with a secondary amine (R2NH)Substituted thiomorpholines (after reduction of disulfide)Thiomorpholine scaffolds are present in various pharmaceuticals.
Reaction with a bis-nucleophile (e.g., ethane-1,2-dithiol)Macrocyclic dithioethersPotential applications in host-guest chemistry and as ionophores.

Exploration of the Dithioether Linkage in Dynamic Covalent Chemistry Frameworks

The dithioether (disulfide) bond is a cornerstone of dynamic covalent chemistry (DCC) due to its ability to undergo reversible exchange reactions under mild conditions. acs.orgresearchgate.netresearchgate.net This dynamic nature allows for the formation of complex, self-assembling systems that can adapt their structure in response to external stimuli. Ethanol, 2-[(2-bromoethyl)dithio]- is an ideal candidate for integration into such dynamic systems.

The dithioether linkage can participate in thiol-disulfide exchange reactions. researchgate.net In the presence of a catalytic amount of thiol, the disulfide bond can be cleaved and reformed, leading to a dynamic equilibrium of different disulfide species. This property can be harnessed to create dynamic combinatorial libraries or to construct responsive materials. For example, polymers incorporating this moiety could exhibit self-healing properties, where the reversible nature of the disulfide bonds allows for the reformation of broken cross-links. rsc.org

The bromo- and hydroxyl- functionalities add another layer of complexity and control. The hydroxyl group can be used to attach the molecule to a polymer backbone or a surface, while the bromo group can be used for post-synthetic modification of the dynamic network.

Table 2: Conceptual Dynamic Covalent Systems Utilizing Ethanol, 2-[(2-bromoethyl)dithio]-
System TypeKey FeaturePotential Application
Dynamic Polymer NetworksReversible cross-linking via disulfide exchange.Self-healing materials, responsive gels.
Dynamic Combinatorial LibrariesGeneration of a diverse set of molecules through disulfide exchange.Drug discovery, receptor binding studies.
Stimuli-Responsive SurfacesAttachment to a surface via the hydroxyl group, with disulfide exchange controlling surface properties.Sensors, controlled release systems.

Potential as a Building Block in Supramolecular Assembly (conceptual)

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions, to construct large, well-defined assemblies. nih.govsigmaaldrich.com The distinct functional groups of Ethanol, 2-[(2-bromoethyl)dithio]- offer multiple points for such interactions, making it a conceptually attractive building block for supramolecular architectures.

The terminal hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming directional interactions that can guide the self-assembly process. nih.gov The bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly being recognized as a powerful tool in crystal engineering and supramolecular construction. The dithioether linkage, while primarily covalent, can also engage in weaker, non-covalent interactions with certain metal ions or aromatic systems. acs.org

The amphiphilic nature of the molecule, with a hydrophilic hydroxyl end and a more hydrophobic bromo-dithioether portion, could lead to the formation of micelles or vesicles in aqueous environments. These self-assembled structures could encapsulate guest molecules, suggesting potential applications in drug delivery or as nanoreactors.

Mechanistic Probes for Understanding Sulfur Chemistry

The reactivity of the bromoethyl group in conjunction with the dithioether linkage makes Ethanol, 2-[(2-bromoethyl)dithio]- a valuable tool for probing the mechanisms of various reactions in sulfur chemistry. For example, it could be used to study the kinetics and mechanisms of nucleophilic substitution at a carbon atom adjacent to a disulfide bond. The electronic influence of the dithioether group on the reactivity of the C-Br bond can be systematically investigated.

Furthermore, this compound can be employed to explore the intricacies of intramolecular versus intermolecular reactions. By varying reaction conditions, one can study the competition between the intramolecular cyclization (as described in section 7.1) and intermolecular reactions with external nucleophiles. The outcome of these reactions would provide insights into the factors that govern reaction pathways in multifunctional molecules.

The disulfide bond itself can be a subject of mechanistic study. For instance, the compound could be used to investigate the mechanism of disulfide reduction by various reducing agents, with the bromo- and hydroxyl- groups serving as reporter groups to monitor the progress of the reaction through techniques like NMR or mass spectrometry.

Conceptual Design of New Chemical Entities based on its Scaffold

The unique scaffold of Ethanol, 2-[(2-bromoethyl)dithio]- provides a foundation for the conceptual design of new chemical entities with tailored properties. Sulfur-containing compounds are prevalent in a wide range of pharmaceuticals and agrochemicals, and the functionalities present in this molecule offer numerous avenues for diversification. nih.govutsa.edu

The bromo-substituent serves as a handle for introducing a wide variety of other functional groups through nucleophilic substitution reactions. nih.govresearchgate.net This allows for the rapid generation of a library of derivatives with diverse chemical and physical properties. For example, reaction with different amines could lead to a series of amino-thioether compounds, a class of molecules with known biological activities.

The hydroxyl group can be esterified or etherified to modify the molecule's polarity and pharmacokinetic properties. The dithioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and geometry of the molecule, potentially leading to new biological activities. nih.gov The ability to systematically modify each part of the molecule makes it a versatile platform for structure-activity relationship (SAR) studies in medicinal chemistry.

Table 3: Compound Names Mentioned in the Article
Compound Name
Ethanol, 2-[(2-bromoethyl)dithio]-
1,4-oxathiane
thiomorpholine
1,4-Dithia-7-oxa-cycloheptane
sulfoxide
sulfone

Challenges and Future Research Directions for Ethanol, 2 2 Bromoethyl Dithio

Unexplored Synthetic Avenues and Methodological Refinements

The synthesis of unsymmetrical dithioethers such as Ethanol (B145695), 2-[(2-bromoethyl)dithio]- remains a significant challenge in organic synthesis. While general methods for forming disulfide bonds are well-established, the controlled synthesis of asymmetric versions often suffers from competing side reactions, leading to mixtures of symmetric and asymmetric products.

A plausible, yet largely unexplored, synthetic route to Ethanol, 2-[(2-bromoethyl)dithio]- could involve the reaction of 2-mercaptoethanol (B42355) with a suitable bromoethyl-sulfur electrophile or, conversely, the reaction of a bromoethyl disulfide with a nucleophilic ethanol equivalent. A more direct approach might be the reaction of bis(2-bromoethyl) disulfide with a controlled amount of a hydroxyl source, though this would likely require significant optimization to avoid disubstitution.

Future refinements in this area should focus on the development of highly selective and high-yielding one-pot syntheses. This could involve the use of solid-phase synthesis, where one of the sulfur-containing fragments is anchored to a resin, allowing for sequential and controlled introduction of the different alkyl groups. Another avenue for exploration is the use of protecting group strategies to temporarily mask one of the reactive functionalities while the other is being manipulated.

Potential Synthetic Precursor Corresponding Reagent Potential Reaction Type Key Challenge
2,2'-dithiobis(ethanol) nist.govBrominating agent (e.g., PBr3)Selective monobrominationAvoiding dibromination and side reactions
2-Bromoethanol (B42945) orgsyn.orgchemicalbook.comnist.govThiolating agent (e.g., NaSH) followed by reaction with a bromoethylsulfenyl halideMulti-step synthesis, control of disulfide formationIsolation of intermediates, competing reactions
Ethylene sulfideRing-opening with 2-bromoethanethiol (B1606908)Regioselectivity and control of polymerizationPrecise control of reaction conditions

This table presents hypothetical synthetic strategies that warrant further investigation.

Advanced Mechanistic Insights into Complex Reactions

The bifunctional nature of Ethanol, 2-[(2-bromoethyl)dithio]- opens the door to a variety of complex and potentially novel chemical reactions. The presence of a "soft" nucleophilic sulfur center, a "hard" nucleophilic oxygen atom, and an electrophilic carbon atom attached to bromine allows for a rich reaction landscape.

Understanding the intricate mechanisms of these reactions is crucial for controlling product formation and designing new applications. For instance, intramolecular reactions could lead to the formation of cyclic dithioether-ethers, while intermolecular reactions could be exploited for polymerization or surface modification. A key area for future research is the detailed mechanistic study of the photoreduction of such dithioether complexes, which could be initiated by light to generate reactive intermediates. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into reaction pathways and transition states, complementing experimental investigations. researchgate.net Kinetic studies, including the use of Hammett plots for substituted analogues, could elucidate the electronic effects on reaction rates and mechanisms. rsc.org

Development of Novel Analytical Techniques Tailored to Dithioethers

The analysis of organosulfur compounds, including dithioethers, can be challenging due to their potential for volatility, thermal lability, and interaction with chromatographic stationary phases. nih.govnih.govconicet.gov.arresearchgate.net While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed, there is a need for the development of analytical methods specifically tailored to functionalized dithioethers like Ethanol, 2-[(2-bromoethyl)dithio]-. nih.govnih.govmu.edu.trgovinfo.govresearchgate.netjfda-online.comgoogle.com

Future research should focus on creating more sensitive and selective analytical protocols. This could involve the development of novel derivatization reagents that specifically target the dithioether or hydroxyl functionality, enhancing their detectability and chromatographic behavior. The exploration of advanced separation techniques, such as supercritical fluid chromatography (SFC) or multidimensional gas chromatography, could offer improved resolution of complex mixtures containing this compound. Furthermore, the application of selective detectors, like sulfur chemiluminescence detectors, could significantly enhance the specificity of detection in complex matrices. acs.org

Analytical Technique Potential Application for Ethanol, 2-[(2-bromoethyl)dithio]- Area for Method Development
Gas Chromatography (GC) researchgate.netjfda-online.comAnalysis of purity and reaction monitoring.Optimization of column polarity and temperature programs to prevent on-column decomposition.
High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.netSeparation from polar and non-polar impurities.Development of specific stationary phases for enhanced retention and selectivity of dithioethers.
Mass Spectrometry (MS)Structural elucidation and identification.Study of fragmentation patterns to distinguish isomers and related compounds.
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structure determination.Use of advanced 2D NMR techniques to resolve complex spectra.

This table outlines potential areas for the development of analytical methods for the target compound.

Integration with Emerging Fields in Chemical Synthesis and Materials Science

The unique combination of a dithioether linkage, a hydroxyl group, and a reactive alkyl bromide makes Ethanol, 2-[(2-bromoethyl)dithio]- a highly attractive building block for materials science and advanced chemical synthesis. The dithioether moiety is known for its ability to coordinate with metal surfaces, particularly gold, making it a prime candidate for the formation of self-assembled monolayers (SAMs). nih.gov The terminal hydroxyl group can be further functionalized, allowing for the creation of surfaces with tailored properties.

The bromoethyl group provides a reactive handle for a variety of transformations, including nucleophilic substitution and radical reactions. This could be exploited in the synthesis of novel polymers, where the dithioether unit can be incorporated into the polymer backbone or as a pendant group. Such polymers could exhibit interesting redox or optical properties. The ability of thioethers to stabilize metal nanoparticles also opens up possibilities for using this compound in the synthesis of novel nanomaterials with applications in catalysis and sensing. nih.gov

Future research in this area should focus on exploring the self-assembly behavior of this molecule on different substrates, investigating its polymerization potential, and synthesizing and characterizing novel metal-organic frameworks and nanoparticles derived from it. The development of materials based on this compound could lead to advancements in areas such as biosensors, drug delivery systems, and molecular electronics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanol, 2-[(2-bromoethyl)dithio]- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a dithiol reacts with 2-bromoethanol derivatives. For example, analogous procedures for bromoethyl ethers (e.g., Bis(2-bromoethyl) ether) involve reacting brominated precursors with nucleophiles under anhydrous conditions and inert atmospheres to minimize hydrolysis . Purification typically employs fractional distillation or column chromatography to isolate the product from by-products like unreacted starting materials.

Q. Which spectroscopic techniques are critical for characterizing Ethanol, 2-[(2-bromoethyl)dithio]-?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-Br stretch at ~550–650 cm⁻¹, and S-S vibrations at ~450–550 cm⁻¹) using standardized databases (NIST Chemistry WebBook) .
  • Mass Spectrometry : Confirm molecular weight via electron ionization (EI-MS), observing fragmentation patterns consistent with bromoethyl and dithio groups .
  • NMR : Use 1^1H and 13^13C NMR to resolve structural ambiguities, noting that bromine’s quadrupolar effect may broaden signals .

Q. What safety protocols are essential when handling Ethanol, 2-[(2-bromoethyl)dithio]-?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber glass vials under nitrogen at –20°C to prevent photolytic or thermal decomposition .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) for Ethanol, 2-[(2-bromoethyl)dithio]-?

  • Methodological Answer :

  • Cross-reference data from authoritative sources like NIST Standard Reference Database and replicate measurements using calibrated equipment (e.g., differential scanning calorimetry).
  • Analyze impurities via GC-MS (as in ) to identify isomers or contaminants affecting literature values .

Q. What strategies optimize reaction yields when using Ethanol, 2-[(2-bromoethyl)dithio]- in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency with thiols or alkenes .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like K₂CO₃ mitigate acid by-products .
  • Real-Time Monitoring : Employ inline FTIR or GC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How to analyze and mitigate decomposition pathways of Ethanol, 2-[(2-bromoethyl)dithio]- under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) and analyze products via LC-MS. Common degradation products include ethylene sulfide and bromoethanol derivatives .
  • pH Control : Buffered solutions (pH 6–8) minimize acid-catalyzed hydrolysis of the dithio group .

Q. What computational methods validate the stereochemical outcomes of reactions involving Ethanol, 2-[(2-bromoethyl)dithio]-?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in substitution reactions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize stereochemical control .

Data Contradiction Analysis

Resolving conflicting IR spectral data for Ethanol, 2-[(2-bromoethyl)dithio]- across studies

  • Methodological Answer :

  • Compare spectra with structurally analogous compounds (e.g., 2-Bromoethyl ethyl sulfide in ) to identify baseline shifts from impurities.
  • Re-measure using high-resolution FTIR with standardized sample preparation (e.g., KBr pellets) .

Interpreting variable biological activity in enzyme inhibition assays

  • Methodological Answer :

  • Standardize assay conditions (e.g., buffer ionic strength, temperature) to reduce variability.
  • Use negative controls (e.g., 2-Bromoethanol from ) to differentiate target-specific effects from nonspecific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.